molecular formula C26H26N2O6 B1678509 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid CAS No. 313701-92-7

5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid

Cat. No. B1678509
M. Wt: 231.25 g/mol
InChI Key: RPNDNUTUEQJRBE-UHFFFAOYSA-N
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Description

“5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid” is a chemical compound. However, there is limited information available about this specific compound. A similar compound, “(2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid”, has been described with an empirical formula of C8H11NO2 and a molecular weight of 153.181.



Synthesis Analysis

There is no direct information available on the synthesis of “5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid”. However, a related compound, “4-(2,5-dimethyl-pyrrol-1-yl)benzoic acid isopropylidene-hydrazide”, was synthesized by reacting the starting compound with acetone2.



Molecular Structure Analysis

The molecular structure of “5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid” is not directly available. However, a related compound, “4- [5- (2,5-Dimethyl-pyrrol-1-yl)- [1, 3, 4] thiadiazol-2-ylsulfanylmethyl]-6-methoxy-chromen-2-one (DTYMC)”, was studied for its photophysical and electrochemical parameters3.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid” are not directly available. However, a related compound, “(2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid”, is a solid form with a SMILES string of Cc1ccc ©n1CC (O)=O1.


Scientific Research Applications

Antibacterial and Antitubercular Agents

5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid and its analogs have been extensively studied for their potential as antibacterial and antitubercular agents. A series of these compounds, including derived oxadiazoles, triazoles, and pyrroles, have demonstrated significant antibacterial and antitubercular activities. These findings are particularly relevant in the treatment of infections caused by various strains of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (Joshi et al., 2008); (Joshi et al., 2012); (Joshi et al., 2013).

Thermo-Responsive Materials

Aryl-substituted derivatives of pyrrole, including 5-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid, have been utilized to develop thermo-responsive materials. These materials display unique fluorescence properties in the solid state, making them useful for temperature monitoring in specific ranges. This property is particularly leveraged in applications where temperature-sensitive materials are required (Han et al., 2013).

EPH-Ephrin Antagonists

Compounds derived from 5-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid have been identified as potential EPH receptor inhibitors. These compounds can block interactions within the EPH-ephrin signaling system, which is significant in various pathological conditions. This application is crucial in understanding the role of EPH kinases in diseases (Lodola et al., 2014).

Synthesis of Complex Organic Molecules

5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid derivatives are used in the synthesis of complex organic molecules. These derivatives play a role in various chemical reactions leading to the creation of new molecular structures with potential applications in medicinal chemistry and material science. Examples include the synthesis of isoxazoline incorporated pyrrole derivatives and other complex compounds (Kumar et al., 2017)

Safety And Hazards

The safety and hazards of “5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid” are not directly known. However, a related compound, “(2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid”, has a hazard classification of Acute Tox. 4 Oral1.


properties

IUPAC Name

5-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-12(15)11(7-10)13(16)17/h3-7,15H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDOGIZEEBHJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354603
Record name 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid

CAS RN

313701-92-7
Record name 313701-92-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731232
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AS Hahn, RC Desrosiers - Journal of virology, 2014 - Am Soc Microbiol
The ephrin receptor tyrosine kinase A2 (EphA2) is an entry receptor for Kaposi's sarcoma-associated herpesvirus (KSHV) that is engaged by the virus through its gH/gL glycoprotein …
Number of citations: 36 journals.asm.org
H Chi, X Wang, J Li, H Ren, F Huang - Scientific reports, 2015 - nature.com
The in vitro folding of newly translated human CC chemokine receptor type 5 (CCR5), which belongs to the physiologically important family of G protein-coupled receptors (GPCRs), has …
Number of citations: 18 www.nature.com
A Nguyen, JM Loo, R Mital… - The Journal of …, 2016 - Am Soc Clin Investig
Colorectal cancer metastasis to the liver is a major cause of cancer-related death; however, the genes and pathways that govern this metastatic colonization event remain poorly …
Number of citations: 72 www.jci.org
H Chi, X Wang, J Li, H Ren, F Huang - Journal of biotechnology, 2016 - Elsevier
G protein-coupled receptors (GPCRs) are important therapeutic targets for a broad spectrum of diseases and disorders. Obtaining milligram quantities of functional receptors through the …
Number of citations: 12 www.sciencedirect.com
QIN HAINA - 2011 - core.ac.uk
The re-growth of injured neurons in CNS (central nervous system) is largely inhibited by the non-permissive environment around, and indeed several growth inhibitors have been …
Number of citations: 2 core.ac.uk

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